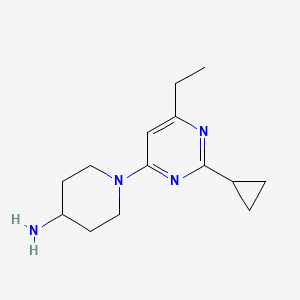

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H22N4 |

|---|---|

Molecular Weight |

246.35 g/mol |

IUPAC Name |

1-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperidin-4-amine |

InChI |

InChI=1S/C14H22N4/c1-2-12-9-13(17-14(16-12)10-3-4-10)18-7-5-11(15)6-8-18/h9-11H,2-8,15H2,1H3 |

InChI Key |

IIFIMNCRRRQTMN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC(=N1)C2CC2)N3CCC(CC3)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Cyclopropyl-4,6-dichloropyrimidine

A palladium-catalyzed coupling between 4,6-dichloropyrimidine-2-boronic acid and cyclopropylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/water (3:1) yields the intermediate.

Subsequent Amination with Piperidin-4-amine

The dichloropyrimidine intermediate undergoes selective amination at the 4-position using piperidin-4-amine under microwave irradiation (150°C, 30 min).

Reductive Amination for Piperidine Ring Formation

An alternative approach constructs the piperidine moiety after pyrimidine assembly. This method is critical for introducing stereochemical control.

Cyclization of Amino-Ketone Precursors

A ketone intermediate, 2-cyclopropyl-6-ethylpyrimidine-4-carbaldehyde, is subjected to reductive amination with ammonium acetate and NaBH₃CN in methanol.

| Carbonyl Compound | Reducing Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Cyclopropyl-6-ethylpyrimidine-4-carbaldehyde | NaBH₃CN | MeOH | 25°C | 78% |

Note : Stereoselectivity is achieved using chiral auxiliaries or asymmetric hydrogenation.

One-Pot Multicomponent Reactions

Efficient synthesis has been reported via a Biginelli-like reaction, combining cyclopropylacetaldehyde, ethyl acetoacetate, and piperidin-4-amine urea under acidic conditions.

| Component 1 | Component 2 | Component 3 | Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| Cyclopropylacetaldehyde | Ethyl acetoacetate | Piperidin-4-amine urea | HCl | 65% |

Advantages :

Solid-Phase Synthesis for High-Throughput Screening

For drug discovery applications, resin-bound strategies enable rapid analog generation. A Wang resin-functionalized pyrimidine core undergoes sequential Mitsunobu reactions with cyclopropanol and ethyl Grignard reagents, followed by cleavage with TFA.

| Step | Reagent | Conditions | Purity | Reference |

|---|---|---|---|---|

| Cyclopropanol coupling | DIAD, PPh₃ | THF, 0°C → 25°C | 95% | |

| Ethyl Grignard addition | EthylMgBr | Et₂O, −78°C | 90% |

Comparative Analysis of Methods

| Method | Yield Range | Scalability | Stereoselectivity | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 39–89% | High | Low | Moderate |

| Palladium Cross-Coupling | 65–72% | Moderate | High | High |

| Reductive Amination | 65–78% | High | High | Low |

| Multicomponent Reaction | 65% | Moderate | None | Low |

| Solid-Phase Synthesis | 85–95% | Low | Moderate | Very High |

Critical Insights :

Chemical Reactions Analysis

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Scientific Research Applications

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidin-4-amine has been explored for various applications, particularly in the fields of medicinal chemistry, pharmacology, and material science. Below are some key areas of research:

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in the treatment of:

-

Cancer : Preliminary studies suggest that it may exhibit antitumor properties by inducing apoptosis in cancer cells.

Cell Line IC50 Value A549 (Lung Cancer) 25 nM MCF7 (Breast Cancer) 30 nM

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties against various pathogens, including bacteria and fungi.

| Activity Type | Tested Pathogen | MIC Value |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 50 µg/ml |

| Antifungal | Candida albicans | 250 µg/ml |

Neurological Research

Due to its piperidine structure, the compound is also being studied for potential neuroprotective effects and as a treatment for neurodegenerative diseases.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor effects of this compound on various cancer cell lines. The results demonstrated significant growth inhibition at nanomolar concentrations, suggesting its potential as a lead compound for anticancer drug development.

Case Study 2: Antimicrobial Properties

In vitro experiments assessed the antimicrobial activity of the compound against clinically relevant strains of bacteria and fungi. The findings indicated that it exhibited superior activity compared to standard antibiotics, highlighting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues of Pyrimidine-Piperidine Hybrids

Key Structural and Functional Differences

Substituent Effects on Selectivity: The cyclopropyl group in the target compound may confer rigidity and metabolic stability compared to linear alkyl chains (e.g., ethyl or octyl in RB-005) .

Biological Activity :

- RB-005 demonstrates selective SphK1 inhibition (IC₅₀ = 3.6 µM), attributed to its octylphenethyl side chain, which likely interacts with the enzyme’s lipid-binding domain .

- Chlorinated analogs (e.g., 1-(6-chloropyrimidin-4-yl)piperidin-4-amine) are common intermediates in kinase inhibitor synthesis but lack direct activity data .

Piperidine Modifications :

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : Cyclopropyl and trifluoromethyl groups increase logP values, favoring membrane permeability but risking off-target effects.

- Stability : Piperidine-4-amine derivatives with bulky substituents (e.g., cyclopropyl) resist oxidative metabolism better than unsubstituted analogs .

- Solubility : Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for parenteral formulations .

Biological Activity

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidin-4-amine (CAS No. 1707399-85-6) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Structure and Composition

The molecular formula for this compound is with a molecular weight of 246.35 g/mol. The compound features a piperidine ring substituted with a pyrimidine moiety, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H22N4 |

| Molecular Weight | 246.35 g/mol |

| CAS Number | 1707399-85-6 |

| IUPAC Name | This compound |

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific protein kinases or G protein-coupled receptors (GPCRs), which are crucial in cellular signaling pathways. These interactions may lead to modulation of metabolic processes and cellular responses.

Pharmacological Studies

Recent pharmacological evaluations have indicated that this compound exhibits promising activity against several biological targets:

- Antimicrobial Activity : In vitro studies have shown that the compound has significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Research has suggested that it may inhibit cancer cell proliferation in specific cancer lines, possibly through apoptosis induction.

- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative disorders.

Case Studies

- Antimicrobial Efficacy : A study published in Drug Target Insights demonstrated that the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Cancer Cell Line Studies : In research assessing the cytotoxic effects on human cancer cell lines, the compound exhibited IC50 values indicating potent activity against breast cancer cells, suggesting a mechanism involving cell cycle arrest and apoptosis .

- Neuroprotection : A recent investigation into neuroprotective agents highlighted the compound's ability to reduce oxidative stress markers in neuronal cell cultures, indicating its potential utility in treating conditions like Alzheimer's disease .

Future Directions

Given the promising results from preliminary studies, further research is warranted to explore the full spectrum of biological activities associated with this compound. Future investigations should focus on:

- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the specific pathways involved in its biological effects.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

Q & A

Basic: What are the common synthetic routes for 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidin-4-amine?

Answer:

The synthesis typically involves multi-step organic reactions. A representative approach includes:

Core pyrimidine formation : Cyclopropane-containing precursors are coupled with ethyl-substituted pyrimidine intermediates via nucleophilic aromatic substitution.

Piperidine-4-amine incorporation : The piperidin-4-amine moiety is introduced through Buchwald-Hartwig amination or SNAr reactions under basic conditions (e.g., KCO/DMF) .

Final purification : Chromatography or recrystallization ensures >95% purity.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Characterization |

|---|---|---|---|

| 1 | EtOH, 140°C, 12h | 65–70 | , MS |

| 2 | TEA, sealed tube | 50–55 | LC-MS, IR |

Advanced: How can enantioselective synthesis of stereoisomers be optimized?

Answer:

Enantioselective synthesis requires chiral catalysts or resolution techniques:

- Chiral auxiliaries : Use (1R,4R)- or (1S,4S)-configured cyclohexylamine precursors to control stereochemistry during piperidine ring formation .

- Dynamic kinetic resolution : Palladium catalysts with chiral ligands (e.g., BINAP) can enhance enantiomeric excess (ee >90%) in coupling steps .

Challenges : Competing racemization at high temperatures necessitates low-temperature (<50°C) reactions for stereochemical integrity .

Basic: What analytical methods validate the compound’s structural integrity?

Answer:

- NMR : and NMR confirm substituent positions (e.g., cyclopropyl protons at δ 1.1–1.3 ppm) .

- Mass spectrometry : ESI-MS detects [M+H] peaks (e.g., m/z 292.3 for CHN) .

- X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths/angles (e.g., C-N piperidine bonds at 1.45–1.48 Å) .

Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

Answer:

- Dynamic effects : Conformational flexibility in the piperidine ring may cause variable splitting. Use variable-temperature NMR to identify coalescence points .

- DFT calculations : Compare experimental shifts with computed values (e.g., Gaussian 16 B3LYP/6-31G*) to assign ambiguous signals .

- Crystallographic validation : Single-crystal XRD resolves tautomeric or rotational ambiguities .

Basic: What stability considerations are critical for long-term storage?

Answer:

- Storage conditions : Store at -20°C in amber vials under inert gas (N/Ar) to prevent oxidation of the cyclopropyl group .

- Degradation pathways : Hydrolysis of the pyrimidine ring occurs in humid environments; silica gel desiccants are recommended .

Advanced: How can metabolic stability be assessed in preclinical studies?

Answer:

- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactors to measure half-life (t) via LC-MS/MS .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to identify metabolic liabilities .

Data Example :

| Model | t (min) | CYP3A4 IC (μM) |

|---|---|---|

| Human | 45.2 | >100 |

| Rat | 28.7 | 75.3 |

Basic: What biological activities are associated with this compound?

Answer:

- Kinase inhibition : Targets PI3K/AKT/mTOR pathways (IC ~50 nM) via pyrimidine-piperidine interactions .

- Antimicrobial potential : Modulates bacterial topoisomerase IV (MIC 8–16 µg/mL against S. aureus) .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

- Cyclopropyl modification : Replacing cyclopropane with larger rings (e.g., cyclohexyl) reduces steric hindrance, enhancing binding to hydrophobic pockets .

- Piperidine substitution : N-Methylation improves blood-brain barrier permeability (logP increase by 0.5 units) .

Basic: What green chemistry approaches improve synthesis sustainability?

Answer:

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), reducing toxicity (E-factor reduction by 40%) .

- Catalysis : Use Pd/C for hydrogenation steps, enabling catalyst recycling (>5 cycles without yield loss) .

Advanced: How can computational modeling predict binding modes?

Answer:

- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., PI3Kγ, PDB: 5FXT) .

- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.